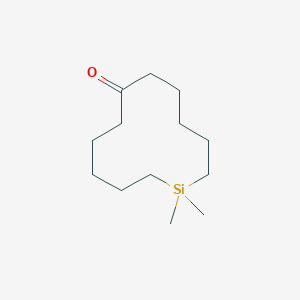
1,1-Dimethyl-1-silacyclododecan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl-1-silacyclododecan-7-one is a unique organosilicon compound characterized by a twelve-membered ring structure incorporating a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Dimethyl-1-silacyclododecan-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of dimethylchlorosilane with a suitable diene, followed by intramolecular cyclization. The reaction conditions often require the presence of a catalyst, such as a transition metal complex, and are conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process typically includes steps for purification, such as distillation or recrystallization, to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions: 1,1-Dimethyl-1-silacyclododecan-7-one can undergo various chemical reactions, including:
Oxidation: The silicon atom in the compound can be oxidized to form silanol or siloxane derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can participate in substitution reactions where the silicon atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions include silanol, siloxane, alcohol derivatives, and various substituted silacyclododecanones.
Scientific Research Applications
1,1-Dimethyl-1-silacyclododecan-7-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a subject of study in understanding silicon’s role in biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: It is used in the production of advanced materials, such as silicone-based polymers and resins, which have applications in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which 1,1-Dimethyl-1-silacyclododecan-7-one exerts its effects involves interactions with molecular targets, such as enzymes or receptors, depending on the specific application. The silicon atom in the compound can form stable bonds with various functional groups, facilitating its incorporation into larger molecular structures. The pathways involved often include nucleophilic or electrophilic attack on the silicon atom, leading to the formation of new chemical bonds.
Comparison with Similar Compounds
1,1-Dimethyl-1-silacyclohexane: A smaller ring analog with similar chemical properties but different reactivity due to ring strain.
1,1-Dimethyl-1-silacyclooctane: Another ring analog with intermediate ring size and properties.
1,1-Dimethyl-1-silacyclododecane: A compound with a similar ring size but lacking the carbonyl group, leading to different reactivity and applications.
Uniqueness: 1,1-Dimethyl-1-silacyclododecan-7-one is unique due to its twelve-membered ring structure incorporating a silicon atom and a carbonyl group
Properties
CAS No. |
23225-69-6 |
|---|---|
Molecular Formula |
C13H26OSi |
Molecular Weight |
226.43 g/mol |
IUPAC Name |
1,1-dimethyl-silacyclododecan-7-one |
InChI |
InChI=1S/C13H26OSi/c1-15(2)11-7-3-5-9-13(14)10-6-4-8-12-15/h3-12H2,1-2H3 |
InChI Key |
RUHLALGZCVEPCY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(CCCCCC(=O)CCCCC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















